molecular formula C45H86O5 B13343133 Di(tridecan-7-yl) 10-oxononadecanedioate

Di(tridecan-7-yl) 10-oxononadecanedioate

Katalognummer: B13343133
Molekulargewicht: 707.2 g/mol
InChI-Schlüssel: NNYZRWAYVZEBQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Di(tridecan-7-yl) 10-oxononadecanedioate is a chemical compound characterized by its ester functional groups and long alkyl chains. The molecular formula of this compound is C45H86O5, and it has a molecular weight of 707.16 g/mol .

Analyse Chemischer Reaktionen

Di(tridecan-7-yl) 10-oxononadecanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Ester groups can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Di(tridecan-7-yl) 10-oxononadecanedioate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Di(tridecan-7-yl) 10-oxononadecanedioate involves its ester functional groups and long alkyl chains. These structural features contribute to its hydrophobic and lipophilic properties, allowing it to interact with various molecular targets and pathways. For instance, in lubricants, the ester groups form stable, adherent films on metal surfaces, reducing friction and wear .

Vergleich Mit ähnlichen Verbindungen

Di(tridecan-7-yl) 10-oxononadecanedioate can be compared with other long-chain ester compounds, such as:

    This compound: Similar in structure but may have different alkyl chain lengths or functional groups.

    This compound:

The uniqueness of this compound lies in its specific combination of ester functional groups and long alkyl chains, which provide a balance of hydrophobic and lipophilic properties .

Eigenschaften

Molekularformel

C45H86O5

Molekulargewicht

707.2 g/mol

IUPAC-Name

ditridecan-7-yl 10-oxononadecanedioate

InChI

InChI=1S/C45H86O5/c1-5-9-13-27-35-42(36-28-14-10-6-2)49-44(47)39-31-23-19-17-21-25-33-41(46)34-26-22-18-20-24-32-40-45(48)50-43(37-29-15-11-7-3)38-30-16-12-8-4/h42-43H,5-40H2,1-4H3

InChI-Schlüssel

NNYZRWAYVZEBQH-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(CCCCCC)OC(=O)CCCCCCCCC(=O)CCCCCCCCC(=O)OC(CCCCCC)CCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.